3-Chlorobenzo[d]isoxazol-5-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,2-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-5-3-4(9)1-2-6(5)11-10-7/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXSXBNGBEQTREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=NO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801299850 | |
| Record name | 3-Chloro-1,2-benzisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73498-29-0 | |
| Record name | 3-Chloro-1,2-benzisoxazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73498-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-1,2-benzisoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801299850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Purification and Isolation Methodologies for 3 Chlorobenzo D Isoxazol 5 Amine
The purification of 3-Chlorobenzo[d]isoxazol-5-amine, as with many aromatic amines, is crucial to remove starting materials, reagents, and byproducts from the reaction mixture. Standard laboratory techniques are employed to achieve high purity.
Commonly used purification methods include:
Extraction: Following a reaction, an initial workup often involves liquid-liquid extraction to separate the crude product from the reaction mixture. As an amine, the product's solubility can be manipulated by adjusting the pH of the aqueous phase. Washing the organic layer with a dilute acid solution can protonate the amine, moving it into the aqueous layer and separating it from non-basic impurities. rochester.edu Conversely, washing with a basic solution can remove acidic impurities.
Chromatography: Column chromatography is a powerful tool for purifying compounds of this nature. usamv.ro
Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase. Due to the basic nature of the amine, tailing of the product peak can be an issue. This is often mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the eluent system (e.g., hexane/ethyl acetate). biotage.com
Reversed-Phase Chromatography: This technique can also be effective, particularly for polar compounds. A mobile phase with an adjusted pH can improve separation. biotage.com
Recrystallization: This is a highly effective method for obtaining crystalline, high-purity final products. The choice of solvent is critical. A suitable solvent will dissolve the compound when hot but not when cold. For amines, common recrystallization solvents include ethanol (B145695), methanol, toluene (B28343), or mixtures such as ethanol/water or hexane/ethyl acetate. youtube.comresearchgate.net For some amines, recrystallization from a hot benzene (B151609) solution has been reported to yield pure crystals. mdpi.com In some cases, converting the amine to a salt (e.g., hydrochloride) can facilitate crystallization and purification, with the free base being regenerated in a subsequent step. rochester.edu
Distillation: For aromatic amines obtained from the reduction of nitro compounds, a purification process involving mixing the crude amine with an aqueous alkali metal hydroxide (B78521) solution followed by distillation can be employed to remove phenolic impurities. google.com
The table below summarizes common purification techniques applicable to aromatic amines like this compound.
Table 2: General Purification Methodologies for Aromatic Amines
| Method | Description | Key Considerations |
|---|---|---|
| Aqueous Workup/Extraction | Partitioning the compound between an organic solvent and an aqueous phase. | pH adjustment is critical for separating basic amines from neutral or acidic impurities. rochester.edu |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Use of basic modifiers (e.g., triethylamine) in the eluent can prevent peak tailing on silica gel. biotage.com |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling. | The choice of solvent or solvent system is crucial for good recovery and purity. youtube.comresearchgate.net |
| Distillation | Separation based on boiling points, often after treatment with a base to remove acidic impurities. | Effective for removing phenolic byproducts common in amine synthesis from nitro precursors. google.com |
Derivatization Strategies and Analogue Development Based on 3 Chlorobenzo D Isoxazol 5 Amine
Structure-Activity Relationship (SAR) Studies via Systematic Structural Modifications
Systematic structural modifications of the 3-chlorobenzo[d]isoxazol-5-amine core are fundamental to understanding its structure-activity relationships (SAR). mdpi.comnih.gov These studies involve the targeted alteration of different parts of the molecule to elucidate which functional groups are essential for its biological activity and to optimize its properties.
Research has shown that modifications to the benzene (B151609) ring of the benzo[d]isoxazole core can significantly influence the biological activity of the resulting derivatives. For instance, the introduction of various substituents can modulate the electronic and steric properties of the molecule, leading to enhanced interactions with biological targets.
In a series of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, structure-based optimization led to the identification of potent and selective inhibitors of the TRIM24 bromodomain. nih.gov Specifically, compounds 11d and 11h demonstrated significant potential. nih.gov Similarly, docking studies of 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine and 3-methyl-6-methoxybenzo[d]isoxazol-5-amine into the bromodomain of BRD4 revealed that the 3-ethyl group could occupy more space in a sub-pocket compared to the 3-methyl group, suggesting a binding advantage. nih.gov
Furthermore, the synthesis and evaluation of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives have provided valuable insights. nih.gov The quantitative evaluation of these compounds identified 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione (8a ) and 3-(benzo[d]isoxazol-3-yl)-1-cyclohexylpyrrolidine-2,5-dione (7d ) as highly active molecules. nih.gov
The following table summarizes key SAR findings for derivatives of this compound:
| Parent Scaffold | Modification | Key Finding | Resulting Compound(s) |
| N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine | Structure-based optimization | Potent and selective TRIM24 bromodomain inhibitors | 11d, 11h |
| 3-substituted-6-methoxybenzo[d]isoxazol-5-amine | Comparison of 3-ethyl and 3-methyl groups | 3-ethyl group showed a binding advantage in the BRD4 bromodomain | 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine |
| 3-(benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione | Substitution at the 1-position of the pyrrolidine (B122466) ring | Identification of highly active anticonvulsant agents | 8a, 7d |
Design and Synthesis of Functionalized Benzo[d]isoxazol-5-amine (B1289357) Derivatives
The design and synthesis of functionalized benzo[d]isoxazol-5-amine derivatives are driven by the goal of creating novel compounds with enhanced or specific biological activities. researchgate.net A variety of synthetic methodologies have been employed to introduce diverse functional groups onto the core structure.
One common approach involves the derivatization of the amine group at the 5-position. For example, N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives have been synthesized and characterized as potential BRD4 inhibitors. nih.gov This synthesis typically involves the reaction of the parent amine with various sulfonyl chlorides.
Another strategy focuses on the modification of the isoxazole (B147169) ring. The synthesis of 3,4-disubstituted isoxazol-5(4H)-one heterocycles has been achieved through a three-component reaction involving hydroxylamine (B1172632) hydrochloride, various aryl/heteroaryl aldehydes, and ethyl acetoacetate/ethyl 4-chloroacetoacetate, or ethyl 3-oxohexanoate. mdpi.com This method allows for the introduction of a wide range of substituents at the 3 and 4-positions of the isoxazole ring.
The table below details some synthesized functionalized benzo[d]isoxazol-5-amine derivatives:
| Derivative Class | Synthetic Approach | Example Compounds | Reference |
| N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamides | Reaction with sulfonyl chlorides | 3-Chloro-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)benzenesulfonamide | nih.gov |
| 3,4-disubstituted isoxazol-5(4H)-ones | Three-component reaction | 3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-one | mdpi.com |
| 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-diones | Multi-step synthesis | 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione | nih.gov |
Incorporation of this compound into Hybrid Molecular Architectures
The strategy of creating hybrid molecules involves combining the this compound scaffold with other pharmacologically active moieties to develop compounds with dual or synergistic activities. arkat-usa.org This molecular hybridization approach is a promising strategy in drug discovery. nih.gov
For instance, hybrid molecules have been designed by integrating a benzimidazole (B57391) scaffold with other pharmacophoric elements. nih.gov This concept can be extended to the benzo[d]isoxazole core, where the amine group provides a convenient handle for linking to other molecular fragments. The synthesis of hybrid molecules containing a benzo nih.govimidazo[1,2-d] evitachem.comnih.govthiadiazole and different benzoheterocyclic alpha-bromoacryloyl amides has been reported, demonstrating the feasibility of this approach. nih.gov
The design of pyrazole-benzoxazole hybrid scaffolds has also been explored for potential therapeutic applications. researchgate.net This highlights the versatility of combining different heterocyclic systems to create novel molecular architectures.
Diversity-Oriented Synthesis Approaches for Libraries of Analogs
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of large and structurally diverse libraries of compounds. nih.govresearchgate.net This approach is particularly valuable for exploring the chemical space around a given scaffold and for identifying novel hits in drug discovery programs. nih.gov
The application of DOS to the this compound scaffold allows for the creation of extensive libraries of analogs with variations at multiple positions. nih.govresearchgate.net Combinatorial chemistry techniques, often performed on a solid phase, facilitate the parallel synthesis of these libraries. nih.govmdpi.com For example, the generation of isoxazole-based combinatorial libraries has been achieved through automated solid-phase synthesis. nih.gov
These libraries can be constructed using a variety of chemical reactions, including multicomponent reactions (MCRs), which are highly efficient in generating molecular complexity from simple starting materials. mdpi.com The use of polymer-supported reagents can further streamline the synthesis and purification processes. nih.gov
The following table outlines different strategies for diversity-oriented synthesis of benzo[d]isoxazole analogs:
| DOS Strategy | Key Features | Potential Outcome | Reference |
| Solid-Phase Combinatorial Synthesis | Automated synthesis, high throughput | Large libraries of isoxazole derivatives | nih.govmdpi.com |
| Multi-Component Reactions (MCRs) | High efficiency, atom economy | Diverse heterocyclic compounds | mdpi.com |
| Reagent-Based Diversity-Oriented Synthesis | Use of polymer-supported reagents | Skeletally different heterocyclic scaffolds | nih.gov |
Computational and Theoretical Investigations of 3 Chlorobenzo D Isoxazol 5 Amine
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Understanding the arrangement and energies of electrons within 3-Chlorobenzo[d]isoxazol-5-amine is crucial for predicting its chemical behavior.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide key information about a molecule's ability to donate or accept electrons.
For this compound, the HOMO would likely be localized on the electron-rich portions of the molecule, such as the amino group and the aromatic system, indicating its potential as an electron donor in chemical reactions. Conversely, the LUMO would be associated with the electron-withdrawing regions, highlighting its capacity to act as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
Charge Distribution and Dipole Moments
The distribution of electron density within this compound is inherently uneven due to the presence of heteroatoms (nitrogen and oxygen) and the chlorine atom, which possess different electronegativities compared to carbon and hydrogen. This leads to a non-uniform charge distribution and a net molecular dipole moment.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT calculations would be instrumental in providing a detailed understanding of this compound.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization using DFT would allow for the precise calculation of bond lengths, bond angles, and dihedral angles of this compound.
Furthermore, conformational analysis would explore the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds, such as the bond connecting the amino group to the benzo[d]isoxazole ring. This analysis would identify the lowest energy conformer, which is the most populated state of the molecule under normal conditions.
Vibrational Frequency Analysis for Spectroscopic Assignment
Once the optimized geometry is obtained, vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of molecular vibration. These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra.
Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching of the N-H bonds in the amino group, C=C stretching in the benzene (B151609) ring, or the C-Cl stretching vibration. By comparing the calculated frequencies with experimental spectra, a detailed and accurate assignment of the observed spectral bands can be achieved.
Reaction Mechanism Elucidation using DFT
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various chemical transformations. Researchers can model the entire reaction pathway, from reactants to products, identifying transition states and intermediates.
By calculating the activation energies associated with different potential pathways, the most favorable reaction mechanism can be determined. This provides a molecular-level understanding of how the compound reacts, which is essential for designing new synthetic routes or understanding its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts. For a compound like this compound, various QSAR methodologies could be employed.
Methodological Approaches in QSAR:
One of the most common approaches is 3D-QSAR , which considers the three-dimensional properties of molecules. Key 3D-QSAR methods include:
Comparative Molecular Field Analysis (CoMFA) : This method correlates the biological activity of compounds with their steric and electrostatic fields. nih.govslideshare.net The process involves aligning a set of molecules with known activities and then placing them in a 3D grid. At each grid point, the steric and electrostatic interaction energies with a probe atom are calculated. These values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. For instance, a CoMFA study on benzazole derivatives as topoisomerase II inhibitors revealed that electronegatively charged substituents on the heterocyclic ring system improved activity. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA) : Similar to CoMFA, CoMSIA also evaluates steric and electrostatic fields but adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com This can provide a more nuanced understanding of the structure-activity relationship. A CoMSIA study on heterocyclic topoisomerase II inhibitors highlighted the dominant role of hydrophobic interactions in increasing activity. tandfonline.comnih.gov
Another approach is the use of stepwise multiple linear regression (MLR) , which selects the most relevant molecular descriptors from a larger pool to build a linear model. nih.gov This method was successfully used to model the caspase-3 inhibitory activities of 1,2-benzisothiazol-3-one derivatives, achieving a robust and predictive model. nih.gov
Application to this compound:
A hypothetical QSAR study on a series of analogs of this compound could yield valuable insights. By systematically modifying the substituents on the benzo[d]isoxazole core and measuring their biological activity against a specific target, a predictive QSAR model could be developed. The statistical robustness of such a model would be assessed using parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (r²pred). nih.gov
Illustrative Data from a QSAR Study on Isoxazole (B147169) Derivatives:
To demonstrate the output of a QSAR study, the following table presents statistical data from a 3D-QSAR analysis of isoxazole derivatives as farnesoid X receptor (FXR) agonists. nih.govnih.gov
| QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (Predictive r²) |
| CoMFA | 0.664 | 0.960 | 0.872 |
| CoMSIA | 0.706 | 0.969 | 0.866 |
This table is for illustrative purposes and is based on data for isoxazole derivatives, not this compound.
The high values for q², r², and r²pred in this example indicate a statistically robust and predictive QSAR model. nih.govnih.gov Similar models could be developed for this compound to guide the design of more potent analogs.
Molecular Dynamics Simulations (if applicable for interactions)
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into how a ligand, such as this compound, interacts with its biological target at an atomic level.
Principles of Molecular Dynamics Simulations:
An MD simulation begins with an initial set of coordinates for all atoms in the system, which typically includes the ligand, the target protein, and surrounding solvent molecules. The forces on each atom are then calculated using a force field, such as Amber or CHARMM. Newton's equations of motion are solved iteratively to predict the positions and velocities of the atoms at subsequent time steps, generating a trajectory of the system's evolution.
Potential Applications to this compound:
While no specific MD simulations for this compound have been published, this technique could be applied to understand its binding to a putative target. For example, MD simulations have been used to study the interactions of isoxazole derivatives with the farnesoid X receptor (FXR) and N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives with the TRIM24 bromodomain. physchemres.orgmdpi.com
A typical MD simulation protocol for studying the interaction of this compound with a protein target would involve:
System Setup : The initial complex of the ligand and protein would be prepared, often from a crystal structure or a molecular docking pose. The system would then be solvated in a water box with appropriate ions to neutralize the charge.
Minimization and Equilibration : The system would be energy minimized to remove any steric clashes. This is followed by a period of equilibration, where the temperature and pressure are gradually brought to the desired values.
Production Run : The main simulation is then run for a duration typically ranging from nanoseconds to microseconds, during which the trajectory data is collected.
Analysis : The trajectory is analyzed to understand various aspects of the ligand-protein interaction, including:
Binding Stability : The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to assess the stability of the binding pose.
Key Interactions : The formation and breaking of hydrogen bonds, hydrophobic interactions, and salt bridges between the ligand and specific amino acid residues in the binding site are analyzed.
Conformational Changes : The simulation can reveal any conformational changes in the protein upon ligand binding.
Illustrative Findings from MD Simulations of Related Compounds:
An MD simulation study of isoxazole derivatives binding to the FXR ligand-binding domain revealed crucial interactions. nih.govmdpi.com The study found that hydrophobic interactions were formed with residues such as LEU287, MET290, and ALA291, and that a specific arginine residue (ARG331) participated in significant salt bridge interactions. mdpi.com Similarly, MD simulations of TRIM24 bromodomain inhibitors helped to affirm the dynamic stability and behavior of the molecules within the binding site. physchemres.org
These examples highlight how MD simulations could be a valuable tool for elucidating the molecular basis of action for this compound, should a biological target be identified.
Advanced Spectroscopic and Mechanistic Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of organic compounds like 3-Chlorobenzo[d]isoxazol-5-amine. researchgate.net By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
While specific NMR data for this compound is not publicly documented, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ) would indicate their electronic environment, and the coupling constants (J) would reveal their spatial relationships with neighboring protons. Similarly, a ¹³C NMR spectrum would provide a signal for each unique carbon atom in the molecule, offering insight into the carbon skeleton. rsc.org
To resolve complex structural ambiguities, two-dimensional (2D) NMR techniques are indispensable. rsc.orgrsc.org These methods spread the NMR information across two frequency axes, revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. bldpharm.com For this compound, COSY would definitively establish the connectivity of the protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. rsc.orgbldpharm.com This would allow for the unambiguous assignment of each proton to its corresponding carbon atom in the benzo[d]isoxazol framework.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). rsc.orgbldpharm.com This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the entire molecular structure by showing connections across the isoxazole (B147169) ring and the chloro and amine substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. mdpi.com This technique is vital for determining the three-dimensional structure and conformation of the molecule.
Table 1: Hypothetical 2D NMR Correlations for this compound
| Technique | Correlated Nuclei | Information Provided |
|---|---|---|
| COSY | ¹H - ¹H | Shows which protons are spin-coupled, revealing adjacent protons on the aromatic ring. |
| HSQC | ¹H - ¹³C (one bond) | Assigns protons to their directly attached carbon atoms. |
| HMBC | ¹H - ¹³C (multiple bonds) | Establishes connectivity between protons and carbons over two to four bonds, crucial for identifying quaternary carbons and linking different parts of the molecule. |
| NOESY | ¹H - ¹H (through space) | Indicates spatial proximity of protons, helping to define the 3D structure. |
While solution-state NMR is more common for this type of molecule, solid-state NMR (ssNMR) could provide valuable information about the compound in its crystalline form. ssNMR can reveal details about polymorphism (the existence of multiple crystalline forms), molecular packing, and intermolecular interactions within the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₇H₅ClN₂O), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. An ion of interest (the precursor ion) is selected, fragmented, and the resulting fragment ions are then analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable structural information. For this compound, MS/MS would reveal characteristic losses, such as the loss of a chlorine atom, a cyano group, or cleavage of the isoxazole ring, which would help to confirm the proposed structure.
Table 2: Predicted High-Resolution Mass and Key Fragments for this compound
| Species | Predicted Exact Mass | Information from Fragmentation |
|---|---|---|
| [M]+ | C₇H₅ClN₂O | Molecular ion, confirms the molecular formula. |
| [M-Cl]+ | C₇H₅N₂O | Loss of the chlorine atom. |
| [M-CO]+ | C₆H₅ClN₂ | Loss of carbon monoxide from the isoxazole ring. |
| [M-HCN]+ | C₆H₄ClN | Loss of hydrogen cyanide, indicative of a nitrogen-containing ring. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound.
In the IR spectrum of this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-N stretching, C=N stretching of the isoxazole ring, and C-Cl stretching. The aromatic C-H and C=C stretching vibrations would also be present.
Table 3: Expected Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N Stretch (Isoxazole) | 1620 - 1680 | IR, Raman |
| C=C Stretch (Aromatic) | 1450 - 1600 | IR, Raman |
| C-N Stretch | 1250 - 1350 | IR |
| C-Cl Stretch | 600 - 800 | IR |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For an aromatic heterocyclic system like this compound, the UV-Vis spectrum is expected to exhibit absorption bands arising from π→π* and n→π* transitions. The benzo[d]isoxazole core, being a bicyclic aromatic system, will have characteristic π→π* transitions. The presence of the amino (-NH2) and chloro (-Cl) substituents will influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).
The amino group, being an auxochrome with lone pair electrons, is expected to cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system through resonance. The chloro group, also possessing lone pairs but being electronegative, can have a more complex effect, potentially leading to a smaller bathochromic shift or even a hypsochromic (blue) shift depending on the interplay between its inductive and resonance effects.
The optical properties, such as the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength, would be determined by the probability of the electronic transitions. Generally, π→π* transitions are more intense (higher ε values) than the forbidden n→π* transitions.
Hypothetical UV-Vis Data for this compound
Without experimental data, a precise data table cannot be generated. However, a hypothetical table based on known properties of similar molecules is presented below for illustrative purposes. The actual values would need to be determined experimentally.
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε1, M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε2, M⁻¹cm⁻¹) | Transition Type |
| Ethanol (B145695) | ~280-320 | ~5,000-15,000 | ~230-260 | ~20,000-40,000 | π→π |
| Hexane | ~275-315 | ~4,500-14,000 | ~225-255 | ~18,000-38,000 | π→π |
Note: These are estimated values and require experimental verification.
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on its molecular geometry, including bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice, stabilized by intermolecular interactions such as hydrogen bonding (from the amino group), halogen bonding (from the chlorine atom), and π-π stacking interactions between the aromatic rings.
The crystal structure of a related compound, N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine, has been reported to have a monoclinic crystal system with the space group P2/c. researchgate.net While this is a different molecule, it suggests that derivatives of the chloro-substituted benzoxazole (B165842) core can form well-defined crystals suitable for X-ray analysis.
Hypothetical Crystallographic Data for this compound
A complete crystallographic data table can only be generated from experimental single-crystal X-ray diffraction data. The following table illustrates the type of parameters that would be determined.
| Parameter | Value |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, Pna2₁) |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated) (g/cm³) | To be determined |
Note: These parameters are currently unknown and await experimental determination.
Potential Applications As Chemical Building Blocks and Intermediates in Complex Molecule Synthesis
Precursor for the Synthesis of Fused Heterocyclic Systems
Theoretically, the presence of both an amino group and a reactive chloro-substituted isoxazole (B147169) ring in 3-Chlorobenzo[d]isoxazol-5-amine suggests its potential as a precursor for the synthesis of more complex, fused heterocyclic systems. The amino group can serve as a nucleophile or be transformed into other functional groups to facilitate cyclization reactions. For instance, it could potentially react with various electrophiles to build additional rings onto the benzisoxazole core.
However, a thorough search of scientific databases reveals a lack of specific examples where this compound is explicitly used as a starting material for the synthesis of fused heterocycles. While there is extensive literature on the synthesis of fused systems from related compounds like 3-chlorobenzo[b]thiophene-2-carbonyl chloride wisdomlib.org and various amino-substituted heterocycles, frontiersin.org direct analogues derived from this compound are not prominently featured.
Intermediates in the Preparation of Advanced Organic Materials (e.g., polymers, optoelectronics)
The incorporation of heterocyclic moieties into polymers and organic electronic materials is a well-established strategy to tune their properties. The rigid, aromatic structure of the benzisoxazole ring system, coupled with the potential for functionalization at the amino and chloro positions, could, in principle, make this compound a candidate for the synthesis of novel polymers or materials with interesting optoelectronic properties.
Nevertheless, there is currently no available research in the public domain that documents the use of this compound as an intermediate in the preparation of polymers or advanced organic materials for applications in fields like optoelectronics. The potential in this area remains purely speculative at this time.
Role in Catalyst Development and Ligand Design
Heterocyclic compounds are frequently employed as ligands in coordination chemistry and catalysis due to the presence of heteroatoms that can coordinate to metal centers. The nitrogen and oxygen atoms within the isoxazole ring, as well as the exocyclic amino group of this compound, could potentially act as coordination sites for metal ions. This suggests a theoretical role in the development of new catalysts or functional ligands.
However, a review of the current literature does not provide any specific instances of this compound being utilized in catalyst development or as a ligand in coordination complexes. While commercial suppliers may list it under categories of building blocks for catalysts and ligands, ambeed.comambeed.com concrete research applications are not documented.
Utility in Fragment-Based Drug Discovery (Methodological Aspects)
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight compounds (fragments) that bind to a biological target. nih.govnih.gov The isoxazole scaffold is a known constituent of various biologically active molecules and has been successfully employed in FBDD campaigns. researchgate.net For example, a phenyl dimethyl isoxazole chemotype was identified in a fragment screen and optimized into potent anti-inflammatory agents.
The structural characteristics of this compound, including its relatively small size and the presence of hydrogen bond donors and acceptors, align with the general principles of fragment design. nih.gov The chlorine atom and the amino group also provide vectors for synthetic elaboration, a key aspect of evolving a fragment hit into a more potent lead compound. frontiersin.org
Despite this theoretical potential, there are no specific reports of this compound being included in fragment screening libraries or identified as a hit in a particular FBDD campaign. The utility of this specific fragment in drug discovery remains an underexplored area.
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste and energy consumption. For 3-Chlorobenzo[d]isoxazol-5-amine and its derivatives, a primary challenge is to move beyond traditional multi-step syntheses, which can be inefficient and generate significant waste. nih.govscholarscentral.com
Future research will likely focus on developing one-pot syntheses and employing methodologies that enhance atom economy—the measure of how many atoms from the reactants are incorporated into the final product. scholarscentral.comnih.gov Promising avenues include:
Solvent-Free and Alternative Solvent Systems: Research into solvent-free reaction conditions, such as ball-milling, can significantly reduce the environmental impact of synthesis. nih.gov Additionally, the use of greener solvents like water or recyclable ionic liquids is a key area of exploration for isoxazole (B147169) synthesis. nih.govresearchgate.net The development of methods like the one-pot, three-component coupling reaction for 3,4-disubstituted isoxazol-5(4H)-ones in a gluconic acid aqueous solution highlights a move towards more benign and recyclable media. researchgate.net
Electrochemical Synthesis: Electrochemical methods offer a high degree of atom economy as they often avoid the need for external oxidants or reductants. rsc.org An electrochemical four-component reaction for synthesizing oxazole (B20620) derivatives showcases the potential of this technique for creating complex heterocyclic structures with minimal waste. rsc.org
Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives
| Method | Catalyst/Conditions | Key Advantages | Reference |
| 1,3-Dipolar Cycloaddition | Cu/Al2O3 nanocomposite, ball-milling | Solvent-free, scalable, recyclable catalyst | nih.gov |
| Three-Component Coupling | Gluconic acid aqueous solution | Green solvent, recyclable medium | researchgate.net |
| Electrochemical Reaction | Catalyst-free, external oxidant-free | High atom economy, mild conditions | rsc.org |
| Mechanochemical Synthesis | Catalyst-free or Cu/Al2O3 | Solvent-free, efficient | nih.gov |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
Unlocking the full potential of the this compound scaffold requires a deeper understanding and expansion of its reactivity. The presence of multiple reaction sites—the aromatic ring, the amino group, and the isoxazole ring—allows for a wide range of transformations.
Future research is expected to focus on:
C-H Functionalization: Direct C-H activation and functionalization are powerful tools for modifying the benzoisoxazole core without the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed C-H activation for the synthesis of benzisoxazoles is a promising area that could be extended to the targeted modification of this compound. nih.gov
Photocatalysis: The use of light to drive chemical reactions offers mild and selective transformation pathways. Natural sunlight-mediated photocatalysis, for instance, has been used to synthesize a benzoxazole-bridged covalent organic framework, suggesting that similar strategies could be applied to functionalize benzoisoxazole derivatives. nih.gov
Novel Cyclization and Rearrangement Reactions: Discovering new ways to construct and modify the benzoisoxazole ring is crucial. This includes exploring novel cyclization reactions, such as the [3+2] cycloaddition of in situ generated nitrile oxides and arynes, and rearrangements that can lead to diverse and complex derivatives. nih.govorganic-chemistry.org The development of divergent synthetic pathways, where a common intermediate can be selectively converted into different products, is also a key area of interest. organic-chemistry.org
Integration of Machine Learning and AI in Compound Design and Synthesis Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. nih.gov For this compound, these computational tools can accelerate the discovery of new derivatives with desired properties and predict efficient synthetic routes.
Key areas for future research include:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to complex target molecules. researchgate.net By training models on vast reaction databases, it's possible to identify non-intuitive disconnections and suggest starting materials for derivatives of this compound.
Reaction Yield and Reactivity Prediction: Machine learning models can be trained to predict the outcome and yield of chemical reactions, saving time and resources in the lab. nih.gov These models can help chemists to prioritize experiments and select optimal reaction conditions for the synthesis and functionalization of benzoisoxazole derivatives. researchgate.netchemrxiv.org
De Novo Design: AI can be used to design novel molecules with specific properties from scratch. By defining desired characteristics, such as specific electronic or material properties, machine learning models can generate new benzoisoxazole derivatives that are predicted to be active or have specific functionalities.
Table 2: Applications of AI/ML in the Chemistry of Benzo[d]isoxazole Derivatives
| Application | AI/ML Technique | Potential Impact |
| Retrosynthesis Planning | Transformer-based models, Graph Neural Networks | Discovery of novel and more efficient synthetic routes. |
| Reaction Yield Prediction | Supervised machine learning, interpretable heat-mapping | Optimization of reaction conditions and prioritization of experiments. nih.gov |
| De Novo Molecular Design | Generative models | Design of new derivatives with tailored material or biological properties. |
| Reactivity Prediction | Supervised machine learning | Identification of reactive sites and prediction of side reactions. researchgate.net |
Advanced Mechanistic Studies on Benzo[d]isoxazol-5-amine (B1289357) Derivatives
A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic strategies. For benzo[d]isoxazol-5-amine derivatives, several mechanistic questions remain to be answered.
Future research should focus on:
N-O Bond Cleavage: The cleavage of the N-O bond in the isoxazole ring is a key step in many of its transformations. mdpi.comunc.edu Detailed mechanistic studies, including the use of isotopic labeling and computational methods like Density Functional Theory (DFT), are needed to understand the factors that control this process. nih.gov This knowledge can be used to develop new reactions that selectively cleave and functionalize the isoxazole ring.
Cyclization Mechanisms: Elucidating the mechanisms of different cyclization strategies to form the benzoisoxazole ring is crucial for optimizing reaction conditions and controlling regioselectivity. researchgate.netchim.it This includes studying photochemical and base-mediated cyclization pathways.
Computational Modeling: DFT and other computational methods can provide valuable insights into reaction pathways, transition states, and the electronic properties of intermediates and products. nih.gov These studies can complement experimental work and guide the design of new reactions and catalysts.
Expanding the Scope of Derivatization for Diverse Material Science Applications
The unique electronic properties of the benzoisoxazole scaffold make it an attractive building block for functional organic materials. While much of the focus has been on its applications in medicinal chemistry, there is a growing interest in its potential in material science.
Future research directions in this area include:
Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are widely used as emitters and host materials in OLEDs. The derivatization of this compound could lead to new materials with tailored photophysical properties, such as specific emission colors and high quantum efficiencies.
Organic Semiconductors: The planar structure and potential for π-π stacking of benzoisoxazole derivatives suggest their potential use as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Functional Polymers: Incorporating the this compound unit into polymer backbones could lead to new functional materials with interesting electronic, optical, or thermal properties. These materials could find applications in sensors, coatings, and other advanced technologies.
The exploration of these research avenues will undoubtedly unlock new possibilities for this compound, transforming it from a simple chemical entity into a versatile platform for innovation in both chemistry and material science.
Conclusion
Summary of Current Research Landscape Pertaining to 3-Chlorobenzo[d]isoxazol-5-amine
A thorough review of current scientific literature reveals that this compound (CAS Number: 73498-29-0) is not the subject of extensive dedicated research. Its primary presence in the scientific domain is as a catalogued chemical building block, available from various commercial suppliers. bldpharm.com There is a conspicuous absence of detailed studies on its synthesis, characterization, or direct biological applications.
However, the research landscape for the broader benzo[d]isoxazole class of compounds is rich and provides a strong inferential basis for the potential utility of this compound. The benzo[d]isoxazole nucleus is a "privileged scaffold" in medicinal chemistry, known to be a core component of molecules with significant therapeutic effects. mdpi.comrsc.org Research has demonstrated that derivatives of this scaffold exhibit a wide range of biological activities.
For instance, various benzo[d]isoxazole analogues have been investigated and developed as:
Hypoxia-Inducible Factor (HIF)-1α Inhibitors: Certain derivatives have shown potent activity in inhibiting HIF-1α transcription, a key target in cancer therapy due to its role in tumor development and metastasis. nih.gov Compounds with IC50 values as low as 24 nM have been identified, highlighting the potential of this scaffold in oncology. nih.gov
Anticancer Agents: Beyond HIF-1 inhibition, other derivatives have been synthesized and evaluated for their anticancer properties against various cell lines. nih.govresearchgate.net
Antimicrobial Agents: The isoxazole (B147169) ring, in general, is a component of numerous compounds with antibacterial and antifungal properties. researchgate.netmdpi.com
The specific substitution pattern of this compound, featuring a chlorine atom at the 3-position and an amine group at the 5-position, makes it a valuable, yet underutilized, synthetic intermediate. The amine group provides a reactive handle for a variety of chemical transformations, such as amide bond formation, allowing for the straightforward synthesis of a library of derivatives. nih.govcymitquimica.com The chlorine atom can also influence the electronic properties and reactivity of the molecule. cymitquimica.com Given the documented importance of the benzo[d]isoxazole core, this compound represents a readily available starting point for the development of new chemical entities with potential therapeutic value.
Table 1: Biological Activities of Representative Benzo[d]isoxazole Derivatives
| Derivative Class | Biological Target/Activity | Therapeutic Area | Reference(s) |
| N-phenylbenzo[d]isoxazole-3-carboxamides | HIF-1α Transcription Inhibition | Oncology | nih.gov |
| Indole-containing isoxazoles | sPLA₂ Inhibition | Anti-inflammatory | nih.gov |
| Alkenyldiarylmethanes with benzo[d]isoxazole | HIV-1 Reverse Transcriptase Inhibition | Antiviral | nih.gov |
| Piperidinylisoxazoles | Farnesoid X Receptor (FXR) Agonism | Metabolic Diseases | nih.gov |
This table is illustrative of the potential of the benzo[d]isoxazole scaffold and is based on activities of various derivatives, not specifically this compound.
Outstanding Questions and Opportunities in Benzo[d]isoxazole Chemistry
Despite the progress made, the field of benzo[d]isoxazole chemistry is ripe with opportunities and unanswered questions. The lack of specific research into isomers like this compound underscores a significant gap: a systematic exploration of how substituent placement on the benzo[d]isoxazole core affects biological activity is still needed.
Key opportunities and outstanding questions include:
Development of Novel Synthetic Methodologies: While various methods exist for synthesizing the benzo[d]isoxazole ring, there is a continuous need for more efficient, regioselective, and environmentally friendly ("green") approaches. mdpi.comrsc.org The development of one-pot synthesis protocols or those utilizing novel catalysts could accelerate the discovery of new derivatives. nih.govmdpi.com
Exploration of Uncharted Chemical Space: The full potential of the benzo[d]isoxazole scaffold has yet to be realized. There is a vast, unexplored chemical space that can be accessed by using versatile building blocks like this compound to create diverse libraries of compounds for high-throughput screening.
Elucidation of Structure-Activity Relationships (SAR): A critical unanswered question is the precise role of substituent patterns on biological activity. For example, how does the placement of a halogen at the 3-position versus other positions on the ring impact target binding and selectivity? Systematic studies are required to build robust SAR models that can guide the rational design of more potent and selective drug candidates.
Identification of New Biological Targets: While benzo[d]isoxazoles are known to interact with targets in oncology and infectious diseases, their full pharmacological profile is unknown. rsc.orgnih.govresearchgate.net Screening diverse benzo[d]isoxazole libraries against a wider range of biological targets could uncover novel therapeutic applications, potentially in areas like neurodegenerative disorders or metabolic diseases. rsc.org
Application in Materials Science: Beyond medicinal chemistry, the unique photophysical properties of fused heterocyclic systems suggest potential applications in materials science, an area that remains largely unexplored for benzo[d]isoxazoles. arkat-usa.org
Q & A
Q. What are the established synthetic routes for 3-Chlorobenzo[d]isoxazol-5-amine, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of chlorinated precursors under acidic or catalytic conditions. For example, analogous benzoxazole derivatives are synthesized via cyclization of substituted anilines with salicylic acid derivatives using dehydrating agents like polyphosphoric acid . Key variables include solvent choice (e.g., dichloromethane/methanol mixtures for purification) , temperature control (60–120°C for cyclization), and catalysts such as acetyl chloride for intermediate formation . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts.
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the aromatic and amine proton environments, as demonstrated in studies of similar isoxazole derivatives . Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like C-Cl (∼750 cm⁻¹) and N-H (∼3300 cm⁻¹) . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity . X-ray crystallography, using programs like SHELXL , resolves crystal structures and validates stereochemistry.
Q. How do structural features of this compound influence its reactivity?
The chloro substituent at the 3-position enhances electrophilic aromatic substitution (EAS) reactivity, while the isoxazole ring’s electron-deficient nature directs nucleophilic attacks to the 5-amine group . Steric hindrance from the fused benzo ring affects regioselectivity in cross-coupling reactions . Comparative studies of halogenated analogs show that chlorine’s electronegativity increases stability compared to bromine or iodine derivatives .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of derivatives from this compound?
Chiral catalysts like spirocyclic phosphoric acids (e.g., in asymmetric Mannich reactions) achieve enantioselectivity up to 86% ee . Computational modeling (DFT) predicts transition states to guide catalyst design . Substituent effects on the phenyl ring (e.g., electron-withdrawing groups) improve stereochemical outcomes by stabilizing intermediates .
Q. How can computational methods predict the biological activity of this compound analogs?
Molecular docking (AutoDock Vina) identifies binding affinities to targets like protein kinases or bacterial enzymes . Quantitative Structure-Activity Relationship (QSAR) models correlate electronic parameters (HOMO/LUMO energies) with antimicrobial activity . Pharmacophore mapping of similar compounds highlights the importance of the chloro-isoxazole motif in DNA gyrase inhibition .
Q. How should researchers address contradictions in spectral or crystallographic data?
Discrepancies in NMR shifts may arise from solvent polarity or tautomerism; deuterated solvents and variable-temperature NMR resolve these . For crystallographic ambiguities (e.g., disorder in chloride positions), SHELXL refinement with restraints improves model accuracy . Cross-validation using complementary techniques (e.g., comparing XRD with electron diffraction) is recommended .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?
- Step 1 : Precursor purification via flash chromatography (silica gel, gradient elution) .
- Step 2 : Real-time monitoring with LC-MS to detect intermediates .
- Step 3 : Recrystallization from ethanol/water mixtures to achieve >98% purity . Detailed logs of reaction parameters (pH, humidity) are critical, as moisture can hydrolyze the isoxazole ring .
Q. What are best practices for evaluating the compound’s stability under biological assay conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
